![molecular formula C10H14N6O2S B2450069 4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide CAS No. 1521098-42-9](/img/structure/B2450069.png)
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide, also known as EMBI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EMBI is a sulfonamide derivative that contains a tetrazole ring and an ethylamino group. It has been studied for its pharmacological properties, including its mechanism of action and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Anticancer Activity
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide derivatives have been synthesized and studied for their anticancer properties. Research has shown that these compounds exhibit significant cytotoxic activity against various cancer cell lines, including human colorectal carcinoma and human cervix carcinoma. For example, one study found that certain benzenesulfonamide derivatives displayed marked anticancer activity with low IC50 values against HeLa and HCT116 cell lines (Karakuş et al., 2018). Another study indicated that novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives possess potential anticancer activity (Sławiński et al., 2012).
Radioligand Development
Benzenesulfonamide derivatives have been utilized in the development of positron emission tomography (PET) radioligands. For instance, a study synthesized N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide as a new potential PET selective CB2 radioligand, demonstrating its utility in imaging and research applications (Gao et al., 2014).
Antibacterial Agents
Several benzenesulfonamide derivatives have been evaluated as potent antibacterial agents. Research indicates that these compounds exhibit strong activity against various bacterial strains. For example, a study on N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides found them to be effective antibacterial agents with moderate to weak enzyme inhibitory properties (Abbasi et al., 2015).
Enzyme Inhibition
Research has also explored the role of benzenesulfonamide derivatives in enzyme inhibition. For example, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been studied as inhibitors of human carbonic anhydrase isoforms, which are involved in various diseases like glaucoma, epilepsy, obesity, and cancer. These compounds have shown potent inhibition of specific isoforms, making them interesting candidates for further pharmacological studies (Lolak et al., 2019).
Propriétés
IUPAC Name |
4-(ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-3-11-8-4-6-9(7-5-8)19(17,18)14-10-12-15-16(2)13-10/h4-7,11H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHISIYMCJKTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.